Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate
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Overview
Description
Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a benzyl ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl group.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation: Products include benzyl alcohols or benzaldehydes.
Deprotection: The primary amine derivative of the compound.
Scientific Research Applications
Chemistry: Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique substituents make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes. It can be employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carbamate group can undergo hydrolysis, releasing the active amine that can interact with biological targets.
Comparison with Similar Compounds
- Tert-butyl (4-bromo-2-fluorophenyl)carbamate
- 4-(Trifluoromethyl)benzyl bromide
- 4-Bromobenzotrifluoride
Comparison:
- Tert-butyl (4-bromo-2-fluorophenyl)carbamate: Similar in structure but with a fluorine atom instead of the trifluoromethyl group, leading to different reactivity and biological activity.
- 4-(Trifluoromethyl)benzyl bromide: Lacks the carbamate group, making it less versatile in synthetic applications.
- 4-Bromobenzotrifluoride: Similar in having both bromine and trifluoromethyl groups but lacks the carbamate functionality, affecting its chemical behavior and applications.
Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate stands out due to the combination of its substituents, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(14)6-10(8)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMRQRVXZUVBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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